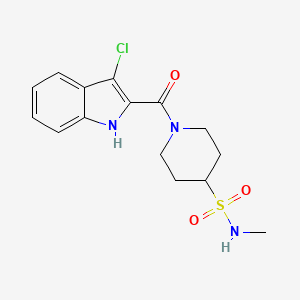![molecular formula C18H20FN3O3 B6965580 2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6965580.png)
2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluorophenyl group and a cyclopropanecarbonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with fluorophenyl and cyclopropanecarbonyl groups. Examples include:
- 3,5-Dimethyl-1-(4-fluorophenyl)pyrazole
- 2-(Cyclopropanecarbonylamino)acetic acid derivatives
Uniqueness
What sets 2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-9-8-14(9)17(23)20-16(18(24)25)15-10(2)21-22(11(15)3)13-6-4-12(19)5-7-13/h4-7,9,14,16H,8H2,1-3H3,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCYJVZLHEVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C2=C(N(N=C2C)C3=CC=C(C=C3)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6965500.png)
![4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965508.png)
![N-[2-(2-methylpropyl)oxan-4-yl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B6965510.png)
![2-(2-Methoxy-5-methylphenyl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965518.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B6965526.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965528.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6965541.png)
![6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965552.png)

![3-Methyl-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]-1,3-benzoxazol-2-one](/img/structure/B6965566.png)

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide](/img/structure/B6965572.png)
![3-Imidazol-1-yl-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6965595.png)
![4-Methyl-3-[3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B6965596.png)
